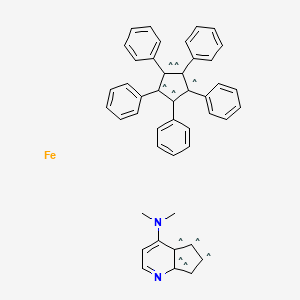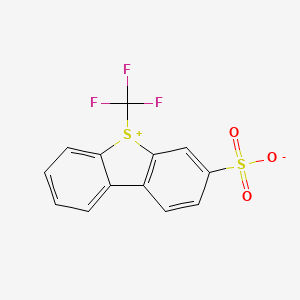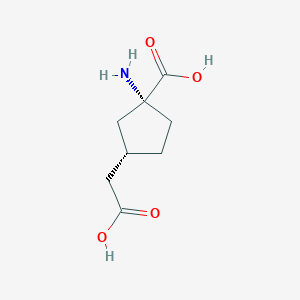![molecular formula [NH2(CH2)2NH2]:(G=5);dendriPAMAM(NH2)128 B1143230 PAMAM DENDRIMER, GENERATION 5 SOLUTION 5 WT. per cent IN METHANOL CAS No. 163442-68-0](/img/new.no-structure.jpg)
PAMAM DENDRIMER, GENERATION 5 SOLUTION 5 WT. per cent IN METHANOL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PAMAM Dendrimer, Generation 5 Solution 5 wt. % in Methanol: is a highly branched, symmetrical polymer known for its unique structural and functional properties. This compound belongs to the family of poly(amidoamine) dendrimers, which are characterized by their tree-like architecture and numerous terminal functional groups. The Generation 5 dendrimer, specifically, has an ethylenediamine core and 128 surface primary amino groups, making it highly versatile for various applications .
作用机制
Target of Action
PAMAM dendrimers are symmetrical polymers with a large number of modifiable terminal functional groups . These terminal functional groups can bind to various targeting or guest molecules . The primary targets of PAMAM dendrimers are biomolecules due to their biocompatibility and affinity .
Mode of Action
The interaction of PAMAM dendrimers with their targets involves the binding of the dendrimer’s terminal functional groups to the biomolecules . This interaction can bring about conformational changes in the target molecules . For example, PAMAM dendrimers can act as compacting agents, inducing conformational changes in DNA molecules .
Biochemical Pathways
The exact biochemical pathways affected by PAMAM dendrimers can vary depending on the specific target molecules and the nature of the dendrimer’s terminal functional groups. The general mechanism involves the dendrimer binding to the target molecule and altering its conformation or function . This can have downstream effects on various biochemical pathways, potentially influencing processes such as gene expression, protein synthesis, and cellular signaling.
Result of Action
The molecular and cellular effects of PAMAM dendrimer action depend on the specific target molecules and the nature of the dendrimer’s terminal functional groups. By binding to and altering the conformation or function of target molecules, PAMAM dendrimers can influence a variety of molecular and cellular processes. For instance, when acting on DNA molecules, PAMAM dendrimers can induce conformational changes that may affect gene expression .
Action Environment
The action, efficacy, and stability of PAMAM dendrimers can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the dendrimer’s conformation and binding affinity for target molecules. Additionally, the presence of other biomolecules can influence the dendrimer’s interactions with its targets. The PAMAM Dendrimer, Generation 5 Solution 5 wt. % in Methanol has a density of 0.797 g/mL at 25 °C and is typically stored at 2-8°C .
生化分析
Biochemical Properties
The PAMAM Dendrimer, Generation 5 Solution 5 wt. per cent in Methanol has a significant role in biochemical reactions due to its unique structure. The terminal functional groups of the dendrimer can bind to various biomolecules, including enzymes and proteins . These interactions can be used for targeted delivery, controlled release, or imaging applications .
Cellular Effects
The PAMAM Dendrimer, Generation 5 Solution 5 wt. per cent in Methanol can influence cell function in various ways. For instance, it can bring about conformational changes in the DNA molecule
Molecular Mechanism
At the molecular level, the PAMAM Dendrimer, Generation 5 Solution 5 wt. per cent in Methanol exerts its effects through binding interactions with biomolecules. The dendrimer’s terminal groups can covalently attach drugs, targeting ligands, or imaging agents . This allows for precise control over the delivery and release of these molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PAMAM dendrimers involves a stepwise polymerization process. The process begins with the reaction of ethylenediamine with methyl acrylate to form a half-generation dendrimer. This intermediate is then reacted with ethylenediamine to complete the full generation. This iterative process is repeated to achieve the desired generation number. For Generation 5, this involves five cycles of these reactions .
Industrial Production Methods
Industrial production of PAMAM dendrimers follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction conditions such as temperature, pH, and reactant concentrations. The final product is typically purified using techniques like dialysis or ultrafiltration to remove unreacted monomers and by-products .
化学反应分析
Types of Reactions
PAMAM dendrimers can undergo various chemical reactions, including:
Oxidation: The amino groups on the dendrimer surface can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the surface functional groups, potentially altering the dendrimer’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups like alkyl, acyl, or aryl groups .
科学研究应用
PAMAM dendrimers have a wide range of applications in scientific research, including:
Chemistry: Used as catalysts or catalyst supports due to their high surface area and functional group density.
Biology: Employed in gene delivery systems, where their ability to encapsulate genetic material and facilitate cellular uptake is crucial.
Medicine: Utilized in drug delivery systems for targeted therapy, improving the solubility and bioavailability of drugs.
Industry: Applied in water treatment processes, where they can bind and remove contaminants from water
相似化合物的比较
Similar Compounds
PAMAM Dendrimer, Generation 4 Solution: Similar structure but with fewer surface groups (64 amino groups).
PAMAM Dendrimer, Generation 6 Solution: Higher generation with more surface groups (256 amino groups).
PAMAM-OH Dendrimer, Generation 5 Solution: Similar generation but with hydroxyl surface groups instead of amino groups
Uniqueness
The Generation 5 PAMAM dendrimer is unique due to its balance of size and functional group density. It offers a high degree of functionality while maintaining manageable synthesis and purification processes. This makes it particularly suitable for applications requiring a high degree of surface modification and interaction with biological systems .
属性
CAS 编号 |
163442-68-0 |
|---|---|
分子式 |
[NH2(CH2)2NH2]:(G=5);dendriPAMAM(NH2)128 |
分子量 |
28824.81 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-2-[(2E)-2-[2-Chloro-3-[(E)-2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B1143151.png)
![2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-1-ethyl-N,N-dimethylquinolin-1-ium-6-amine;perchlorate](/img/structure/B1143153.png)

![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B1143157.png)


![4-[(2Z)-2-Buten-1-ylamino]-2-hydroxybenzoic acid](/img/structure/B1143160.png)
![Tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethylcyclobutyl]carbamate](/img/structure/B1143165.png)

![(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride](/img/structure/B1143170.png)
